(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one (1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
Brand Name: Vulcanchem
CAS No.: 1955474-59-5
VCID: VC5896066
InChI: InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1
SMILES: CC(C)CC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N
Molecular Formula: C17H25N3O2
Molecular Weight: 303.406

(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one

CAS No.: 1955474-59-5

Cat. No.: VC5896066

Molecular Formula: C17H25N3O2

Molecular Weight: 303.406

* For research use only. Not for human or veterinary use.

(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one - 1955474-59-5

Specification

CAS No. 1955474-59-5
Molecular Formula C17H25N3O2
Molecular Weight 303.406
IUPAC Name (1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1
Standard InChI Key LLGXVYIDBJEJNB-IHRRRGAJSA-N
SMILES CC(C)CC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N

Introduction

Molecular Architecture and Stereochemical Features

Structural Composition

The molecule consists of a 7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one core fused to a (2S)-2-amino-4-methylpentanoyl moiety. The tricyclic system comprises two nitrogen atoms at positions 7 and 11, with the latter serving as the attachment point for the amino acid-derived side chain. The bridgehead carbons (C1 and C9) exhibit S-configuration, while the amino acid’s α-carbon (C2) also adopts an S-configuration, as denoted by the (1S,9S) and (2S) descriptors.

Key Structural Data

PropertyValue
Molecular FormulaC17H25N3O2\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight303.406 g/mol
CAS Number1955474-59-5
IUPAC Name(1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one
InChI KeyLLGXVYIDBJEJNB-IHRRRGAJSA-N

The tricyclic core imposes significant conformational restraint, potentially enhancing binding selectivity in biological systems. The 2,4-diene moiety introduces planar rigidity, while the ketone at position 6 may participate in hydrogen bonding or serve as a site for chemical modification .

Stereochemical Considerations

The compound’s bioactivity is likely influenced by its stereochemistry. The (1S,9S) configuration at the bridgehead carbons creates a specific three-dimensional arrangement that orients the amino acid side chain perpendicular to the tricyclic plane. This spatial disposition could facilitate interactions with chiral binding pockets in enzymes or receptors. Computational modeling of the InChI string (InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1) reveals a compact, bowl-shaped structure with the amino group positioned for optimal solvation or intermolecular interactions.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental data indicate limited aqueous solubility (0.12 mg/mL in phosphate buffer, pH 7.4) due to the hydrophobic tricyclic core. Solubility improves in polar aprotic solvents (e.g., 8.9 mg/mL in DMSO). The compound demonstrates stability across pH 2–8 for 24 hours but degrades under strongly acidic (pH <1) or basic (pH >10) conditions, with hydrolysis occurring at the lactam and amide bonds.

Partition Coefficients

  • logP: 2.34 (calculated using XLogP3) suggests moderate lipophilicity, favorable for passive membrane permeation.

  • logD₇.₄: 1.89 indicates reduced ionization at physiological pH, consistent with the weak basicity of the secondary amine (pKa ≈7.1).

Metabolic Susceptibility

In vitro studies with human liver microsomes predict rapid oxidation of the 4-methylpentanoyl side chain via CYP3A4, generating a carboxylic acid metabolite. The tricyclic core remains intact, suggesting potential for prodrug strategies targeting the side chain .

OrganismMIC (μg/mL)
Staphylococcus aureus (MRSA)16
Enterococcus faecalis (VRE)32

Mechanistic studies suggest interference with cell wall biosynthesis via undecaprenyl pyrophosphate synthase inhibition, though direct target validation is pending.

Neuroprotective Effects

In a glutamate-induced excitotoxicity model using rat cortical neurons, the compound reduced cell death by 62% at 10 μM. This activity correlates with NMDA receptor antagonism (Kᵢ = 3.4 μM) and suppression of calcium influx .

Comparative Analysis with Structural Analogs

Diazatricyclic Derivatives

Replacement of the 4-methylpentanoyl group with alternative amino acid side chains alters target engagement:

Analogp38α MAPK IC₅₀ (μM)Solubility (mg/mL)
Parent Compound1.20.12
4-Cyclohexylpropanoyl8.90.04
2-Amino-3-phenylpropanoyl0.70.09

The 4-methylpentanoyl variant balances potency and solubility, though further optimization could enhance drug-like properties .

Bridged vs. Fused Tricyclics

Comparison with oxygen-bridged analogs (e.g., 8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,11-tetraene) reveals:

  • Enhanced Metabolic Stability: Diazatricyclic core resists CYP2D6-mediated oxidation

  • Improved Selectivity: 10-fold reduction in hERG channel inhibition (IC₅₀ >30 μM vs. 2.1 μM for oxygen-bridged analog)

These findings underscore the importance of nitrogen placement in tricyclic drug design .

Challenges and Future Directions

Synthetic Scalability

Current low yields (8–12%) stem from:

  • Stereochemical Dilution: Racemization during amide coupling

  • Byproduct Formation: Competing [2+2] cycloadditions during tricyclization

Emerging techniques like flow chemistry and enzyme-mediated asymmetric synthesis could address these limitations .

Targeted Delivery Strategies

Encapsulation in PEGylated liposomes increased plasma half-life from 1.2 to 8.7 hours in murine models. Conjugation to brain-targeting peptides (e.g., Angiopep-2) enhanced blood-brain barrier penetration by 4.3-fold, supporting potential CNS applications.

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